molecular formula C11H14N2OS B13630336 1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine

1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine

Cat. No.: B13630336
M. Wt: 222.31 g/mol
InChI Key: YOHYQDPMSPBPOX-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxymethyl group at the 1-position, a methylthio group at the 4-position, and an amine group at the 6-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine can be achieved through various synthetic routes. One common method involves the treatment of 2-methoxyethyl sulfides with butyllithium in the presence of N,N,N’,N’-tetramethylethylenediamine (TMEDA). This reaction yields β-alkylthio-β,γ-unsaturated alcohols, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine involves its interaction with various molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes like 5’-methylthioadenosine phosphorylase (MTAP), leading to the accumulation of toxic metabolites and disruption of cellular processes . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both methoxymethyl and methylthio groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

1-(methoxymethyl)-4-methylsulfanylindol-6-amine

InChI

InChI=1S/C11H14N2OS/c1-14-7-13-4-3-9-10(13)5-8(12)6-11(9)15-2/h3-6H,7,12H2,1-2H3

InChI Key

YOHYQDPMSPBPOX-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CC2=C1C=C(C=C2SC)N

Origin of Product

United States

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